Blankophor G

Description

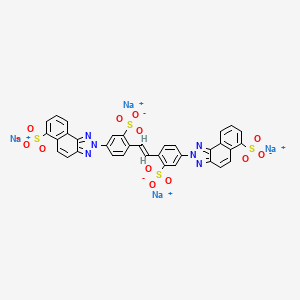

Structure

2D Structure

Properties

CAS No. |

7426-67-7 |

|---|---|

Molecular Formula |

C34H18N6Na4O12S4 |

Molecular Weight |

922.8 g/mol |

IUPAC Name |

tetrasodium;2-[3-sulfonato-4-[(E)-2-[2-sulfonato-4-(6-sulfonatobenzo[e]benzotriazol-2-yl)phenyl]ethenyl]phenyl]benzo[e]benzotriazole-6-sulfonate |

InChI |

InChI=1S/C34H22N6O12S4.4Na/c41-53(42,43)29-5-1-3-25-23(29)13-15-27-33(25)37-39(35-27)21-11-9-19(31(17-21)55(47,48)49)7-8-20-10-12-22(18-32(20)56(50,51)52)40-36-28-16-14-24-26(34(28)38-40)4-2-6-30(24)54(44,45)46;;;;/h1-18H,(H,41,42,43)(H,44,45,46)(H,47,48,49)(H,50,51,52);;;;/q;4*+1/p-4/b8-7+;;;; |

InChI Key |

KMVOAPLGUURYHL-YZNHWISSSA-J |

SMILES |

C1=CC2=C(C=CC3=NN(N=C23)C4=CC(=C(C=C4)C=CC5=C(C=C(C=C5)N6N=C7C=CC8=C(C7=N6)C=CC=C8S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-])C(=C1)S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+] |

Isomeric SMILES |

C1=CC2=C(C=CC3=NN(N=C23)C4=CC(=C(C=C4)/C=C/C5=C(C=C(C=C5)N6N=C7C=CC8=C(C7=N6)C=CC=C8S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-])C(=C1)S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+] |

Canonical SMILES |

C1=CC2=C(C=CC3=NN(N=C23)C4=CC(=C(C=C4)C=CC5=C(C=C(C=C5)N6N=C7C=CC8=C(C7=N6)C=CC=C8S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-])C(=C1)S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+] |

Synonyms |

Blankophor G |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Modifications of Blankophor G

Blankophor G belongs to the class of stilbene-based fluorescent whitening agents (FWAs). Its synthesis and the potential for chemical modification are rooted in the chemistry of its core structure, 4,4'-diaminostilbene-2,2'-disulfonic acid (DAS).

The primary synthetic route for this compound involves a multi-step process starting with DAS. This foundational molecule is first subjected to tetrazotization. The resulting diazonium salt is then coupled with 2-naphthylamine-5-sulfonic acid. The final step in the synthesis is a triazolation reaction of the intermediate o-aminoazo dyestuff, which yields the final this compound compound. unishivaji.ac.in This method establishes the characteristic bis-naphthotriazolyl stilbene (B7821643) structure of this compound. unishivaji.ac.in

General synthesis for stilbene-based brighteners often follows a pattern of condensation reactions, sulfonation to improve water solubility, and conversion of sulfonic acid groups to their sodium salts for better application in aqueous environments. smolecule.com

Chemical modifications within this class of compounds are extensive, primarily achieved by varying the reactants that are coupled to the 4,4'-diaminostilbene-2,2'-disulfonic acid (DAS) backbone. While direct modification of the final this compound molecule is not commonly described, a wide array of derivatives can be produced by altering the synthetic pathway. A prominent method involves using 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride) as a reactive intermediate. researchgate.net

The general scheme for creating these modified stilbene brighteners is as follows:

First Condensation: Cyanuric chloride is reacted with DAS. The disodium (B8443419) salt of DAS is typically used, and the reaction is carefully controlled at low temperatures (0-5°C) and a specific pH range. wipo.intgoogleapis.com This creates a bis(dichloro-triazinyl) intermediate. researchgate.net

Second and Third Condensation: The two remaining chlorine atoms on each triazine ring are highly reactive and can be successively replaced by nucleophilic substitution. researchgate.net By reacting the intermediate with various primary or secondary amines, alcohols, or phenols, a vast number of asymmetrical or symmetrical brighteners can be synthesized. unishivaji.ac.in The choice of the amine or other nucleophile in these steps determines the final properties of the FWA, such as its affinity for certain fibers, lightfastness, and hue. unishivaji.ac.inresearchgate.net For example, reacting the intermediate with different anilines and subsequently with ethanolamine (B43304) produces novel hybrid brighteners.

Characterization of Nanostructural Morphology and Size

Blankophor R nanoparticles have been successfully prepared using a reverse microemulsion method. researchgate.net This technique allows for the creation of uniform, spherical nanoparticles with controlled size. The morphology and dimensions of these nanoparticles are typically investigated using electron microscopy.

Research Findings

Studies on Blankophor R nanoparticles reveal detailed information about their formation and structure. An optimized reverse microemulsion system was developed to produce these nanoparticles. vulcanchem.comresearchgate.net

| Component | Percentage (w/w) |

|---|---|

| n-Butyl acetate (B1210297) | 50% |

| Water | 20% |

| Cetyltrimethylammonium bromide (CTAB) | 10% |

| Isopropanol | 20% |

| Blankophor R in water | 0.5% |

Table 1: Optimized formulation for the preparation of Blankophor R nanoparticles via reverse microemulsion. vulcanchem.comresearchgate.net

The resulting nanoparticles were characterized to determine their physical and optical properties. Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are standard techniques for visualizing the nanostructure. researchgate.net For Blankophor R, these methods confirmed the formation of discrete, nearly spherical nanoparticles. researchgate.net Spectroscopic methods are also employed to confirm that the chemical nature of the brightener is preserved in nanoparticle form and to study its fluorescent properties. researchgate.net

| Characterization Parameter | Finding | Method |

|---|---|---|

| Morphology | Spherical / Nearly spherical | SEM, TEM |

| Average Diameter | ~60 nm | SEM, TEM |

| UV-Vis Absorbance (λmax) | 342 nm | UV-Visible Spectroscopy |

| Fluorescence Excitation (λex) | 373 nm | Fluorometric Analysis |

| Fluorescence Emission (λem) | 417 nm | Fluorometric Analysis |

Table 2: Summary of characterization data for Blankophor R nanoparticles. researchgate.net

The characterization demonstrated that Blankophor R could be successfully formulated into stable nanoparticles with a consistent size and shape. researchgate.net The slight shift in the UV-Vis absorbance maximum from the bulk material (337 nm) to the nanoparticle form (342 nm) is a typical phenomenon observed in nanoparticle systems. researchgate.net Such detailed characterization is essential for correlating the nanostructural properties with the functional performance of the optical brightener in its applications.

Photophysical and Photochemical Research on Blankophor G

Spectroscopic Investigations of Excitation and Emission Profiles

Ultraviolet Absorption Characteristics

The ability of Blankophor G to function as an optical brightener is fundamentally linked to its capacity to absorb ultraviolet (UV) radiation. Spectroscopic investigations, particularly UV-Visible (UV-Vis) spectroscopy, are employed to characterize this property. The absorption spectrum of this compound and similar stilbene-based brighteners typically shows a strong absorption band in the UV-A region of the electromagnetic spectrum. wikipedia.orgscirp.org

Research indicates that optical brighteners like this compound generally absorb light in the wavelength range of 340 to 370 nm. wikipedia.orgscirp.org More specifically, studies on related stilbene (B7821643) derivatives show maximum absorbance (λmax) at approximately 359 nm when dissolved in dimethyl sulfoxide (B87167) (DMSO). scirp.org The core structure responsible for this absorption is the conjugated double bond system within the stilbene moiety. evitachem.com The electrons within this system are readily excited by UV radiation. unishivaji.ac.in

The absorption characteristics can be influenced by the molecular environment. For instance, the polarity of the solvent can cause shifts in the absorption maxima. researchgate.net While some studies on similar compounds show only small differences in absorption wavelengths between solvents like water and ethanol (B145695), the solvent can affect the energy levels of the molecule's ground and excited states. researchgate.net

A typical UV-Vis absorption spectrum displays absorbance on the y-axis versus wavelength on the x-axis, with a distinct peak in the UV region that is characteristic of the compound's electronic transitions. technologynetworks.comuni-muenchen.de For this compound, this peak confirms its ability to absorb the necessary UV energy to initiate the fluorescence process.

| Parameter | Wavelength Range (nm) | Reference |

| General Absorption Range for Optical Brighteners | 340 - 370 | wikipedia.orgscirp.org |

| Absorption Maximum (λmax) of a related Stilbene Derivative in DMSO | ~359 | scirp.org |

| Typical Absorption Range for Triazine-Stilbene Fluorescent Brighteners | 340 - 380 | researchgate.net |

| Absorption Maximum of Blankophor R in Ethanol | ~337 | researchgate.net |

Molecular Fluorescence Spectrophotometry Studies

Molecular fluorescence spectrophotometry is a key analytical technique used to study the emission properties of this compound. This method measures the intensity of the emitted light as a function of wavelength after the sample is excited by UV radiation. The resulting fluorescence emission spectrum is characteristic of the compound and provides insight into its efficiency as an optical brightener.

For this compound and other stilbene-based optical brighteners, the fluorescence emission occurs in the blue region of the visible spectrum. wikipedia.org This is a direct consequence of the absorbed UV energy being re-emitted at a longer wavelength, a phenomenon known as Stokes shift. The typical emission range for these compounds is between 420 nm and 470 nm. wikipedia.orgscirp.org This blue fluorescence is what masks the natural yellow tones of substrates, making them appear whiter. ontosight.ai

Studies on specific stilbene derivatives have shown strong blue/purple emission centered at 450 nm. scirp.org Research on a related compound, Blankophor R, in an ethanol solution, revealed a maximum fluorescence emission wavelength (λem) at 417 nm when excited at a wavelength (λex) of 373 nm. researchgate.netresearchgate.net The intensity and the exact wavelength of the fluorescence can be influenced by the molecular structure and the surrounding environment. africaresearchconnects.comfsu.edu The quantum yield of fluorescence is a measure of the efficiency of this process. africaresearchconnects.com

The fluorescence emission spectra are crucial for determining the effectiveness of an optical brightener, as the color and intensity of the emitted light directly impact the perceived whiteness of the treated material.

| Parameter | Wavelength (nm) | Reference |

| Typical Emission Range for Optical Brighteners | 420 - 470 | wikipedia.orgscirp.org |

| Emission Center of a related Stilbene Derivative | 450 | scirp.org |

| Maximum Emission (λem) of Blankophor R in Ethanol | 417 | researchgate.netresearchgate.net |

| Excitation Wavelength (λex) for Blankophor R in Ethanol | 373 | researchgate.netresearchgate.net |

Photostability and Degradation Kinetics Under Various Irradiation Conditions

The long-term effectiveness of this compound as an optical brightener is dependent on its photostability, which is its ability to withstand exposure to light without undergoing chemical degradation. Stilbene derivatives, the class of compounds to which this compound belongs, are known to be susceptible to fading upon prolonged exposure to UV radiation. wikipedia.org

The primary mechanism of photodegradation for stilbene-based brighteners is a reversible trans-cis isomerization of the central ethylene (B1197577) double bond upon exposure to UV light. reviberoammicol.comheraproject.com The trans isomer is the fluorescent and effective form of the molecule. When it absorbs UV light, it can convert to the cis isomer, which is optically inactive and does not contribute to the whitening effect. wikipedia.orgheraproject.com This isomerization leads to a loss of fluorescence and a decrease in the brightening performance. heraproject.com In aqueous solutions, the fluorescence of unbound brightener molecules can undergo irreversible bleaching upon UV irradiation due to this trans-cis isomerization. reviberoammicol.com

The rate of degradation is influenced by the irradiation conditions. For instance, in the presence of sunlight, a reversible isomerization of the stilbene moiety occurs in dilute solutions. heraproject.com Studies on the persistence of optical brighteners have shown that when Blankophor BBH, a similar compound, was applied to oak trees, no decrease in fluorescence was detected after one month, and a significant portion of the original residue remained after six months, suggesting a degree of persistence on foliage. trevorwilliams.info However, it is also noted that many optical brighteners are fugitive in solution. sci-hub.se

The chemical reactivity of an optical brightener is generally low, as a highly reactive molecule would not be stable under the conditions of its application and use. epa.gov The photostability is a crucial factor for applications where the material is expected to have a long service life and be exposed to daylight. epa.gov

Quantum Yield and Luminescence Efficiency Assessments

The efficiency of the fluorescence process in an optical brightener like this compound is quantified by its fluorescence quantum yield (Φf). The quantum yield is defined as the ratio of the number of photons emitted to the number of photons absorbed. A higher quantum yield indicates a more efficient conversion of absorbed UV light into emitted visible light, resulting in a stronger brightening effect.

For optical brighteners to be effective, they must possess a high quantum efficiency. raytopoba.com Research on various stilbene-based optical brighteners has reported a range of quantum yields. For example, a series of symmetrical optical brighteners based on stilbene-oxadiazole derivatives exhibited quantum yields ranging from 0.2 to 0.8 in N,N-dimethylformamide. africaresearchconnects.com Another study on new triazine-stilbene fluorescent brighteners reported fluorescence quantum yields in the range of 0.24 to 0.36 in aqueous solutions. researchgate.net

The quantum yield can be influenced by the molecular structure and the surrounding environment. For instance, the introduction of certain substituents can affect the emission spectra and the efficiency of fluorescence. africaresearchconnects.comresearchgate.net It is a critical parameter for evaluating the performance of an optical brightener, as it directly correlates with the intensity of the emitted fluorescence and, consequently, the achievable level of whiteness.

In some specialized applications, inorganic phosphors are used as optical brighteners, and these can have quantum yields of phosphorescence of at least 0.8. google.comgoogle.com For a different fluorescent brightener, C.I. Fluorescent Brightener 220, a quantum yield of (0.74 +/- 0.07) x 10E-4 was reported for its degradation in solution, which is a different measure related to its photostability. oecd.org

Influence of Environmental Factors on Photophysical Behavior

The photophysical behavior of this compound, including its absorption and fluorescence characteristics, can be significantly influenced by various environmental factors. These factors include the polarity of the solvent, the pH of the solution, and temperature. fsu.edu

Solvent Polarity: The polarity of the solvent surrounding the fluorophore can have a pronounced effect on its fluorescence emission. fsu.edu As solvent polarity increases, it can lead to a stabilization of the excited state of the fluorophore, resulting in a red shift (a shift to longer wavelengths) in the emission spectrum. fsu.edu This phenomenon, known as solvatochromism, means that the color of the emitted light can change depending on the solvent environment. mdpi.com The absorption spectra can also be affected by solvent polarity, although often to a lesser extent than the emission spectra. researchgate.net The interaction between the solvent and the solute is complex and can involve hydrogen bonding and other intermolecular forces. mdpi.com

pH: The pH of the medium can also affect the fluorescence properties of certain fluorophores, particularly those with acidic or basic functional groups. nih.govnih.gov Changes in pH can alter the ionization state of the molecule, which in turn can modify its electronic structure and, consequently, its absorption and emission spectra. nih.gov For some fluorescent indicators, changes in pH can lead to significant variations in fluorescence intensity. nih.gov While many fluorophores are designed to be insensitive to pH over a certain range, this is a critical parameter to consider, especially in aqueous applications. nih.gov

Temperature: Temperature can also play a role in the photophysical behavior of fluorescent compounds. An increase in temperature generally leads to a decrease in fluorescence intensity. This is because higher temperatures increase the probability of non-radiative de-excitation pathways, where the excited state energy is dissipated as heat rather than emitted as light. However, some studies on triazine-stilbene dyes have found that temperature did not significantly affect the spectral parameters. researchgate.net

Understanding the influence of these environmental factors is crucial for the effective application of this compound, as it allows for the optimization of conditions to achieve the desired optical brightening effect.

Advanced Analytical Characterization Techniques for Blankophor G

Spectroscopic Methods for Qualitative and Quantitative Analysis

Spectroscopic techniques are fundamental in the analysis of Blankophor G, leveraging the interaction of the molecule with electromagnetic radiation to provide both qualitative and quantitative information. researchgate.netpro-analytics.net

Ultraviolet-Visible Spectrophotometry Applications

Ultraviolet-Visible (UV-Vis) spectrophotometry is a widely used technique for the quantitative analysis of compounds that absorb light in the UV and visible regions of the electromagnetic spectrum. pro-analytics.net this compound, being a fluorescent whitening agent, exhibits strong absorption in the UV range. unishivaji.ac.inscribd.com This characteristic allows for its concentration to be determined in a solution by measuring its absorbance at a specific wavelength and applying the Beer-Lambert law. researchgate.netpatsnap.com

A study on Blankophor R, a related stilbene-type fluorescent whitening agent, showed a maximum absorbance at approximately 337 nm in ethanol (B145695). researchgate.net While specific data for this compound was not found in the provided results, the principle remains the same. The technique is valued for its simplicity, robustness, and cost-effectiveness in routine analysis. patsnap.com

Key Applications of UV-Vis Spectrophotometry for this compound:

| Application | Description |

| Quantitative Analysis | Determination of the concentration of this compound in solutions by measuring light absorbance. pro-analytics.netpatsnap.com |

| Purity Assessment | The characteristic UV spectrum of this compound can be used to identify the presence of impurities. pro-analytics.net |

| Quality Control | Routine monitoring of this compound content in industrial products. |

Molecular Fluorescence Spectrophotometry Approaches

Molecular fluorescence spectrophotometry is an exceptionally sensitive technique for detecting fluorescent compounds like this compound. patsnap.com This method involves exciting the molecule at a specific wavelength and measuring the light emitted at a longer wavelength. thermofisher.com The intensity of the emitted fluorescence is directly proportional to the concentration of the analyte, allowing for highly sensitive quantitative analysis, often at much lower concentrations than detectable by UV-Vis spectrophotometry. patsnap.comthermofisher.com

For instance, a study on Blankophor R demonstrated a maximum excitation wavelength of 373 nm and a maximum emission wavelength of 417 nm in ethanol. researchgate.net This high sensitivity makes fluorescence spectrophotometry particularly valuable for trace analysis of this compound in environmental samples or in situations where sample volume is limited. patsnap.com

Advantages of Molecular Fluorescence Spectrophotometry:

| Advantage | Description |

| High Sensitivity | Capable of detecting very low concentrations of this compound. patsnap.comthermofisher.com |

| High Selectivity | Only fluorescent molecules will produce a signal, reducing interference from non-fluorescent matrix components. thermofisher.com |

| Qualitative and Quantitative Data | Provides information on both the concentration and the molecular environment of the compound. patsnap.com |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and indispensable tool for the detailed structural elucidation of organic molecules, including this compound. azooptics.comresearchgate.net This technique provides comprehensive information about the carbon-hydrogen framework of a molecule by analyzing the magnetic properties of atomic nuclei. azooptics.com Both ¹H NMR and ¹³C NMR are crucial for determining the precise connectivity and chemical environment of atoms within the this compound structure. azooptics.comresearchgate.net

While specific NMR data for this compound was not available in the provided search results, the general application of NMR involves dissolving the sample in a suitable deuterated solvent and recording the spectrum. The chemical shifts, coupling constants, and integration of the signals in the resulting spectrum allow for the complete assignment of the molecule's structure. azooptics.comslideshare.net Two-dimensional NMR techniques can further aid in resolving complex structures. researchgate.net

Mass Spectrometry (MS) and Tandem Mass Spectrometry (MS/MS) for Identification and Quantification

Mass Spectrometry (MS) is a highly sensitive analytical technique used to determine the mass-to-charge ratio of ionized molecules. This information is invaluable for identifying and quantifying compounds like this compound. When coupled with a separation technique like liquid chromatography (LC-MS), it becomes a powerful tool for analyzing complex mixtures. researchgate.netelsevier.es

Tandem Mass Spectrometry (MS/MS) further enhances the specificity of detection. In an MS/MS experiment, a specific ion (the precursor ion) corresponding to the molecule of interest is selected, fragmented, and the resulting product ions are detected. This process, known as multiple reaction monitoring (MRM), provides a unique fragmentation pattern for a given compound, significantly increasing the confidence in its identification and allowing for accurate quantification even in complex matrices. researchgate.net A study on the determination of multiple fluorescent brighteners in human plasma utilized LC-MS/MS with positive electrospray ionization (ESI) in MRM mode, achieving a low limit of quantitation of 0.1 ng/mL for the analytes. researchgate.net

Key Features of MS and MS/MS for this compound Analysis:

| Feature | Description |

| High Specificity | Provides a unique mass and fragmentation pattern for this compound, enabling confident identification. researchgate.net |

| High Sensitivity | Capable of detecting and quantifying trace amounts of the compound. researchgate.net |

| Structural Information | The fragmentation pattern in MS/MS can provide insights into the structure of the molecule. |

Chromatographic Separation and Detection Methodologies

Chromatography is a fundamental separation technique that plays a crucial role in the analysis of complex mixtures containing this compound. journalagent.comrotachrom.comlibretexts.org It involves the separation of components based on their differential distribution between a stationary phase and a mobile phase. rotachrom.comiyte.edu.tr

High-Performance Liquid Chromatography (HPLC) with Diode Array Detection (DAD) and Fluorescence Detection (FLD)

High-Performance Liquid Chromatography (HPLC) is a premier technique for separating, identifying, and quantifying components in a mixture. scientificservices.eumeasurlabs.com For the analysis of this compound, HPLC is often coupled with Diode Array Detection (DAD) and Fluorescence Detection (FLD) to provide comprehensive analytical data. scientificservices.eujcesr.org

The separation in HPLC is achieved by passing the sample mixture through a column packed with a stationary phase. The components of the mixture travel through the column at different rates depending on their affinity for the stationary phase, leading to their separation. rotachrom.comlibretexts.org

Diode Array Detection (DAD): A DAD detector measures the absorbance of the eluting compounds over a wide range of wavelengths simultaneously. thermofisher.commeasurlabs.com This provides a complete UV-Vis spectrum for each separated component, which can be used for identification and purity assessment. thermofisher.com

Fluorescence Detection (FLD): An FLD is a highly sensitive and selective detector that is ideal for fluorescent compounds like this compound. thermofisher.commeasurlabs.com It excites the eluting compounds at a specific wavelength and measures the emitted fluorescence at another, providing excellent sensitivity for trace analysis. thermofisher.com The sensitivity of FLD can be 10 to 1000 times higher than that of UV-Vis detectors for fluorescent molecules. thermofisher.com

A typical HPLC system for this compound analysis might utilize a C18 column for separation, with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724). mdpi.com The combination of HPLC with both DAD and FLD provides a robust method for the comprehensive analysis of this compound, offering both high sensitivity and specificity. scientificservices.eujcesr.org

Summary of HPLC Detectors for this compound Analysis:

| Detector | Principle | Advantages |

| Diode Array Detector (DAD) | Measures absorbance across a range of UV-Vis wavelengths. thermofisher.commeasurlabs.com | Provides spectral information for peak identification and purity analysis. thermofisher.com |

| Fluorescence Detector (FLD) | Measures the light emitted by fluorescent compounds after excitation. thermofisher.com | Extremely sensitive and selective for fluorescent analytes like this compound. thermofisher.commeasurlabs.com |

Ion-Pair High-Performance Liquid Chromatography

Ion-pair high-performance liquid chromatography (IP-HPLC) is a robust technique for the analysis of ionic compounds like this compound, which is an anionic disulfonate. This method enhances the retention of such polar analytes on a non-polar stationary phase by introducing an ion-pairing reagent into the mobile phase. The reagent, typically a quaternary ammonium (B1175870) salt for anionic analytes, forms a neutral ion pair with the analyte, which can then be retained and separated by reversed-phase chromatography. nih.govkm3.com.tw

A common setup for the analysis of stilbene-type FWAs involves a C18 column with an isocratic mobile phase. nih.gov For instance, a mobile phase can be prepared with a specific ratio of an organic solvent like acetonitrile or methanol (B129727) and an aqueous buffer containing the ion-pairing reagent. lawdata.com.twnih.gov Tetrabutylammonium (B224687) (TBA) salts, such as tetrabutylammonium hydrogensulfate, are frequently used as ion-pairing reagents for the analysis of anionic FWAs. nih.gov Detection is typically performed using a fluorescence detector, leveraging the inherent fluorescent properties of this compound for high sensitivity and selectivity. nih.govresearchgate.net

Table 1: Example of Ion-Pair HPLC Parameters for FWA Analysis

| Parameter | Condition |

| Column | C18, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase | Acetonitrile/Water/Triethylamine (40:60:1, v/v/v) with Tetrabutylammonium Bromide |

| Detection | Fluorescence (Excitation: 350 nm, Emission: 430 nm) |

| Flow Rate | 1.0 mL/min |

This table presents a representative set of parameters for the analysis of disulfonated FWAs and may require optimization for this compound specifically. researchgate.net

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) offers superior sensitivity and selectivity for the determination of trace levels of this compound. The use of sub-2 µm particle columns in UPLC allows for faster analysis times and improved resolution compared to conventional HPLC. fda.govrsc.org Coupling this high-efficiency separation with tandem mass spectrometry provides definitive identification and quantification based on the mass-to-charge ratio (m/z) of precursor and product ions.

For the analysis of FWAs, a C18 column is commonly employed with a gradient elution using a mobile phase consisting of an organic solvent (e.g., acetonitrile or methanol) and an aqueous solution containing a modifier like ammonium acetate (B1210297) or formic acid. rsc.orgrsc.org The mass spectrometer is typically operated in multiple reaction monitoring (MRM) mode, which enhances selectivity by monitoring specific precursor-to-product ion transitions for the target analyte. rsc.org Electrospray ionization (ESI) is a suitable ionization source, and depending on the specific FWA, either positive or negative ion mode may be selected for optimal response. rsc.org

Table 2: UPLC-MS/MS Method Validation Data for Representative FWAs

| Analyte | Linear Range (µg/L) | LOD (µg/L) | LOQ (µg/L) | Intra-day Precision (RSD%) | Inter-day Precision (RSD%) | Recovery (%) |

| FWA 184 | 0.03–200 | 0.01 | 0.03 | 3.0–6.1 | 2.6–6.4 | 96.1–111.4 |

| FWA 368 | 0.03–200 | 0.02 | 0.06 | 3.0–6.1 | 2.6–6.4 | 96.1–111.4 |

| FWA 393 | 0.03–200 | 0.03 | 0.09 | 3.0–6.1 | 2.6–6.4 | 96.1–111.4 |

This data, from a study on specific FWAs, illustrates the typical performance of UPLC-MS/MS methods. rsc.org LOD: Limit of Detection; LOQ: Limit of Quantitation; RSD: Relative Standard Deviation.

Advanced Sample Preparation and Extraction Techniques

Effective sample preparation is critical to remove interfering matrix components and concentrate the analyte prior to chromatographic analysis.

Solid-phase extraction (SPE) is a widely used technique for the cleanup and concentration of FWAs from aqueous samples like surface water or wastewater. nih.govresearchgate.net For anionic compounds such as this compound, a reversed-phase sorbent like C18 is commonly used. nih.govresearchgate.net The general procedure involves conditioning the SPE cartridge, loading the sample (often with an added ion-pairing reagent to enhance retention), washing away interferences, and finally eluting the analyte with a suitable organic solvent like methanol. nih.govresearchgate.netthermofisher.com

The efficiency of the SPE process is evaluated by the recovery rate. Studies on stilbene-type disulfonate FWAs have demonstrated good recovery from various water matrices. For instance, in spiked water samples, recovery rates between 73% and 89% have been reported using a C18 SPE method. nih.gov Another study on infant clothes and paper materials reported recoveries ranging from 76% to 92%. researchgate.net

Table 3: SPE Recovery of Stilbene-type FWAs from Spiked Water Samples

| Matrix | Spiking Level | Recovery Rate (%) |

| River Water | Low | 76 - 96 |

| River Water | High | 76 - 96 |

| Raw Sewage | Low | 76 - 96 |

| Raw Sewage | High | 76 - 96 |

Data represents the range of recoveries for various FWAs from different water matrices. researchgate.net

Ultrasonic extraction is an efficient method for extracting FWAs from solid matrices such as textiles, paper, and plastics. codeofchina.comlongchangchemical.com The application of ultrasonic waves creates cavitation bubbles in the solvent, and their collapse near the sample surface facilitates the desorption and dissolution of the analyte. longchangchemical.com Key parameters that influence extraction efficiency include the choice of solvent, temperature, and extraction time. google.com

For textiles, a common extraction solvent is a mixture of dimethyl formamide (B127407) and water. codeofchina.com A typical protocol involves immersing the sample in the solvent and subjecting it to ultrasonication for a specified period, for example, 30 minutes at a controlled temperature (e.g., 40°C). researchgate.net The resulting extract can then be filtered and analyzed. Studies have shown that optimizing these parameters is crucial for achieving high extraction efficiency. For instance, one study on flour samples found the optimal ultrasonic extraction time to be 10-20 minutes. google.com

Table 4: Example of Ultrasonic Extraction Parameters for FWAs from Textiles

| Parameter | Condition |

| Sample | Textile specimen |

| Solvent | Dimethyl formamide / Water (e.g., 70:30 v/v) |

| Temperature | 40°C |

| Time | 30 minutes |

This table provides a general protocol based on published methods for FWA extraction. researchgate.netcodeofchina.com

Solid-Phase Extraction (SPE) Methodologies

Charge Neutralization Titration for Adsorption Behavior Analysis

The adsorption of anionic FWAs like this compound onto substrates such as cotton is significantly influenced by electrostatic interactions. ifatcc.org Cotton fibers in water typically carry a negative surface charge, which can lead to electrostatic repulsion with anionic molecules. ifatcc.orgmdpi.com The analysis of this adsorption behavior can be conceptually understood through the principles of charge neutralization.

While a formal "charge neutralization titration" for this compound is not a standard named technique, the principles are applied when studying its adsorption. The addition of cationic species, such as cationic surfactants or polymers, can neutralize the negative charge on the cotton surface, thereby reducing repulsion and promoting the adsorption of the anionic FWA. researchgate.netncsu.edu The interaction between the anionic sulfonate groups of this compound and cationic sites on a modified substrate or in the presence of a cationic auxiliary leads to the formation of a more neutral complex, facilitating its deposition onto the fiber surface. mdpi.com The degree of adsorption can be quantified by measuring the depletion of the FWA from the solution using spectrophotometry or by analyzing the amount of FWA on the substrate after extraction. This analysis helps in understanding and optimizing the application of this compound in processes like textile finishing and papermaking. whiterose.ac.uk

Method Validation and Inter-laboratory Comparison Studies

Validation is essential to ensure that an analytical method is suitable for its intended purpose. researchgate.netglobalresearchonline.net Key validation parameters include accuracy, precision, specificity, limit of detection (LOD), limit of quantitation (LOQ), linearity, and range. researchgate.net For methods analyzing this compound, validation would involve spiking blank matrices with known concentrations of the standard and assessing the method's performance. For example, a validated HPLC method for FWAs migrating from plastic cups showed LODs ranging from 0.053 to 0.251 µg/kg and recoveries greater than 82%. foodpackagingforum.org

Inter-laboratory comparison studies are crucial for assessing the reproducibility and reliability of analytical methods across different laboratories. europa.eu In such studies, identical samples are sent to multiple participating labs, and the results are statistically compared. europa.eu These comparisons help to identify potential biases in a method and ensure that results are comparable regardless of where the analysis is performed. While specific inter-laboratory studies focused solely on this compound are not widely published, studies on FWAs in general are conducted to ensure the quality of data for regulatory and monitoring purposes. webctp.com The results of these studies, often expressed in terms of z-scores, provide an objective measure of a laboratory's performance. europa.eu

Table 5: Key Parameters for Analytical Method Validation

| Parameter | Description | Typical Acceptance Criteria |

| Accuracy | Closeness of the measured value to the true value. | Recovery of 80-120% |

| Precision (Repeatability & Intermediate) | Closeness of agreement between a series of measurements. | RSD ≤ 15-20% |

| Specificity | Ability to assess the analyte in the presence of interfering components. | No significant interference at the analyte's retention time. |

| Linearity | Ability to elicit test results that are directly proportional to the analyte concentration. | Correlation coefficient (r²) ≥ 0.99 |

| Limit of Detection (LOD) | The lowest amount of analyte that can be detected. | Signal-to-noise ratio ≥ 3:1 |

| Limit of Quantitation (LOQ) | The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. | Signal-to-noise ratio ≥ 10:1 |

This table provides general guidance on method validation parameters and typical acceptance criteria based on international guidelines. rsc.orgfoodpackagingforum.orgresearchgate.net

Interactions with Substrates and Material Science Applications of Blankophor G

Adsorption Dynamics and Affinity to Various Fibrous Substrates

The interaction between Blankophor G and fibrous substrates is a complex process governed by the chemical nature of both the brightener and the fiber. As a tetrasulfonic acid stilbene (B7821643) derivative, this compound is anionic in nature, which dictates its affinity and adsorption mechanisms onto various materials. raytopoba.comobachemical.com

This compound and its chemical equivalents, such as C.I. Fluorescent Brightener 220, exhibit a notable affinity for cellulosic fibers like cotton and paper pulp. raytopoba.comobachemical.com This affinity is crucial for its application in the textile and paper industries. The ideal interaction is one of a moderate to high affinity; if the affinity is excessively high, it can lead to uneven application and staining, whereas an affinity that is too low results in the agent being easily washed out. mst.dk

The dynamic equilibrium of adsorption is influenced by several factors, including temperature, pH, and the presence of electrolytes (salts). semanticscholar.orgresearchgate.net For instance, the presence of salt can influence the sorption efficiency by screening the electrostatic interactions between the charged brightener molecules and the fiber surface. researchgate.net

Table 1: Adsorption Characteristics of this compound on Cellulosic Fibers

| Parameter | Description | Finding | Citation |

|---|---|---|---|

| Fiber Type | Primary Substrate | Cotton, Paper Pulp, Viscose | colorcominternational.comraytopoba.com |

| Affinity Level | Strength of Attraction | Medium to High | mst.dkobachemical.com |

| Primary Driving Force | Main Interaction Mechanism | Electrostatic Interaction, Hydrogen Bonding | xrite.comnih.gov |

| Adsorption Kinetics | Rate-determining Model | Conforms to Pseudo-second-order kinetics | nih.govsemanticscholar.org |

| Adsorption Isotherm | Equilibrium Adsorption Model | Often follows the Langmuir Isotherm | semanticscholar.orgmdpi.com |

Polyester, however, presents a greater challenge for brightening with water-soluble agents like this compound due to its more crystalline and hydrophobic nature. colorcominternational.com While some stilbene derivatives are used, the application often requires specific conditions or modifications to the fiber or brightener to achieve effective adsorption and fluorescence.

Protein fibers such as wool and silk are amphoteric, containing both acidic (carboxyl) and basic (amino) side groups. ijcrt.org This characteristic makes them receptive to anionic brighteners like this compound. At a suitable pH, the amino groups are protonated, creating positive sites that strongly attract the anionic sulfonate groups of the brightener through ionic bonds. ijcrt.org Anionic FWAs, such as Blankophor BA liquid, are noted to have a high affinity for wool and silk and are suitable for exhaust processes. csic.estanatexchemicals.com

Synthetic Fibers (Polyamide, Polyester)

Efficacy and Performance in Paper and Board Manufacturing

In the paper and board industry, this compound and similar optical brighteners are instrumental in achieving the high levels of whiteness and brightness demanded by the market. theasengineers.comncsu.edu They can be introduced at various stages of the manufacturing process, including the wet end, where they are mixed with the pulp slurry, or at the dry end, as part of a surface coating or sizing solution. pulppapermill.com3nh.com The dry-end application is often considered more economical as it targets the surface fibers, which are most impactful for visual perception. pulppapermill.com3nh.com

Influence on Optical Properties of Paper Products

The primary function of this compound in paper products is to enhance their optical properties, specifically whiteness and brightness. ontosight.aitheasengineers.com By absorbing UV radiation (typically in the 340-370 nm range) and re-emitting it as blue light (in the 420-470 nm range), it effectively counteracts the inherent yellowness of the paper fibers. pulppapermill.comvinipulchemicals.com This results in a visually brighter and cleaner appearance. theasengineers.com The effectiveness of the OBA is often quantified by measuring the fluorescence, which is the difference in ISO brightness measured with and without a UV cut-off filter. google.com Research has demonstrated a significant increase in the ISO brightness of paper treated with optical brighteners. google.com The "greening effect," a phenomenon where high concentrations of OBAs can lead to a decrease in brightness and a shift in shade, is a critical consideration in optimizing OBA performance. google.com

Evaluation of this compound Content in Paper Products and Process Water

Determining the amount of this compound in paper and process water is essential for quality control and process optimization. Several analytical methods are employed for this purpose. A straightforward, qualitative method involves irradiating the paper with an ultraviolet lamp (at 254 nm and 365 nm) to observe the presence of blue or purple fluorescence. 3nh.com

For quantitative analysis, fluorescence spectrophotometry is used. 3nh.com This technique involves creating a standard curve from solutions of known concentrations and measuring the fluorescence intensity of a sample solution to determine the brightener's concentration. 3nh.com High-performance liquid chromatography (HPLC) offers a more sophisticated method for separating and quantifying OBA molecules, providing detailed information about the chemical composition. 3nh.comresearchgate.net Studies have shown that boiling water can be an effective solvent for extracting OBAs from paper for analysis. researchgate.net Furthermore, analysis of process water is crucial for monitoring OBA consumption and effluent content. researchgate.net

Research on Coating Layer Integration and Performance Optimization

For coated paper grades, optical brighteners are frequently incorporated into the coating formulation to enhance surface brightness. theasengineers.com3nh.com Research has focused on optimizing the performance of OBAs within the coating layer. One key finding is that the molecular weight of the OBA can affect its performance; lower molecular weight OBAs may migrate into the base sheet, reducing their effectiveness at the surface. google.com

To counteract this and improve performance, co-binders are used. Polyvinyl alcohol (PVOH) has been identified as a particularly effective carrier for OBAs, as it is believed to help keep the brightener at the surface of the paper. sekisui-sc.comsekisui-sc.com The interaction between the OBA and the co-binder is critical; for example, studies have investigated the synergistic effects of different co-binders like starch, carboxymethyl cellulose (B213188) (CMC), and soy protein with various types of OBAs (di-, tetra-, and hexa-sulfonated) to maximize whiteness. researchgate.netcellulosechemtechnol.ro Research has also explored the use of glycerol-based polymers in coating compositions, which can promote the preferred planar and trans configuration of the stilbene-based OBA, leading to a significant whitening effect. google.comgoogle.com

| Co-binder | Optimal OBA for Lower Brightness Demand | Optimal OBA for Higher Brightness Demand |

|---|---|---|

| Starch | 4S-OBA | 6S-B-OBA |

| Carboxymethyl Cellulose (CMC) | 2S-OBA | 6S-B-OBA |

| Soy Protein | 2S- or 4S-OBA | 6S-B-OBA |

Data derived from studies on the interaction between different co-binders and optical brightening agents (OBAs) to optimize the whiteness of coated papers. researchgate.netcellulosechemtechnol.ro

Incorporation and Functionality in Detergent Formulations

This compound and similar stilbene-based optical brighteners are key ingredients in modern laundry detergents. ontosight.aismolecule.comontosight.ai Their function is to deposit onto fabrics during the washing cycle. researchgate.net Once on the fabric, they absorb UV light from daylight and re-emit it as blue light, which counteracts the yellowing of textiles and makes them appear whiter and brighter. ontosight.aitheasengineers.comvinipulchemicals.com This gives the impression of enhanced cleanliness.

The effectiveness of these brighteners in detergents depends on their ability to adhere to cellulosic fibers, such as cotton. smolecule.com Different types of optical brighteners are used for different fabrics. google.com For instance, certain brighteners are specifically designed for cellulosic fibers, while others are effective on synthetic materials. google.com The formulation of the detergent itself, including the presence of other components, can influence the stability and performance of the optical brightener. google.com

Mechanisms of Brightness Maintenance in Washed Fabrics

The primary function of this compound in laundry detergents is to maintain and enhance the whiteness of fabrics. ontosight.ai This is achieved through a process of fluorescence, where the compound absorbs invisible ultraviolet (UV) radiation from sunlight and re-emits it as visible blue light. xrite.comraytopoba.com This emitted blue light masks the inherent yellow or off-white color of the fabric, making it appear "whiter than white." sci-hub.seresearchgate.net

The effectiveness of this compound relies on its affinity for textile fibers, particularly cellulosic materials like cotton. ontosight.ainih.gov Its chemical structure, which includes a naphthotriazole core and sulfophenyl groups, allows it to bind to these fibers. ontosight.ai During the washing cycle, this compound molecules are deposited onto the fabric surface. Due to their substantivity, they remain on the fabric even after rinsing, providing a continuous whitening effect. sci-hub.se This process is additive; with repeated washing, the concentration of the optical brightener on the fabric can increase, further enhancing the whitening effect. researchgate.net

The mechanism can be summarized in the following steps:

Absorption of UV Light: this compound molecules on the fabric absorb energy from the UV portion of the daylight spectrum (typically 340-380 nm). raytopoba.com

Excitation: This absorption of energy causes the electrons within the this compound molecule to move to a higher energy state.

Fluorescence (Re-emission): The excited state is unstable, and the electrons quickly return to their ground state, releasing the absorbed energy in the form of light at a longer wavelength, specifically in the blue region of the visible spectrum (around 400-450 nm). raytopoba.comresearchgate.net

Visual Perception: The human eye perceives this emitted blue light, which, when combined with the reflected light from the fabric, cancels out any yellow tones, resulting in a brighter and whiter appearance. sci-hub.se

The stability of this compound to light and its ability to withstand the chemical environment of the wash are crucial for its performance. ontosight.ai

Analytical Detection in Detergent Matrices

The detection and quantification of this compound and other optical brighteners in complex detergent matrices require sophisticated analytical techniques. The presence of various surfactants, builders, enzymes, and other components in detergents can interfere with direct measurements.

Several methods are employed for the analytical detection of optical brighteners:

High-Performance Liquid Chromatography (HPLC): This is a widely used and powerful technique for separating, identifying, and quantifying individual components in a mixture. usgs.gov For optical brighteners, HPLC methods often involve solid-phase extraction (SPE) to pre-concentrate the analytes and remove interfering matrix components. usgs.govresearchgate.net Ion-pair chromatography can also be utilized for the separation of anionic brighteners like this compound. researchgate.net The detection is typically carried out using a fluorescence detector, which offers high sensitivity and selectivity for fluorescent compounds. usgs.gov

Spectrofluorimetry: This technique directly measures the fluorescence of a sample. rsc.org While simpler than HPLC, it can be prone to interference from other fluorescent compounds in the detergent matrix. usgs.gov To overcome this, methods involving second-order multivariate calibration have been developed to simultaneously determine the concentration of optical brighteners and other substances like linear alkylbenzene sulfonate (LABS) even with significant spectral overlap. rsc.org

Thin-Layer Chromatography (TLC): TLC can be used for the qualitative and semi-quantitative analysis of optical brighteners.

UV-Visible Spectroscopy: The UV-visible spectrum of Blankophor R, a related compound, shows maximum absorbance at around 337 nm. researchgate.net Nanoparticle formulations of Blankophor R exhibit a slight shift in their maximum absorbance to 342 nm. researchgate.net

Table 1: Analytical Methods for Detecting Optical Brighteners

| Method | Principle | Advantages | Disadvantages |

|---|---|---|---|

| High-Performance Liquid Chromatography (HPLC) | Separation based on differential partitioning between a mobile and stationary phase, with fluorescence detection. usgs.gov | High sensitivity, specificity, and quantitative accuracy. usgs.gov | Requires expensive equipment and expertise. usgs.gov |

| Spectrofluorimetry | Measurement of the intensity of emitted fluorescence after excitation at a specific wavelength. rsc.org | Rapid and sensitive. rsc.org | Susceptible to interference from other fluorescent compounds. usgs.gov |

| Thin-Layer Chromatography (TLC) | Separation on a thin layer of adsorbent material. | Simple and cost-effective for qualitative analysis. | Less accurate for quantification compared to HPLC. |

| UV-Visible Spectroscopy | Measures the absorption of UV-visible light by the compound. researchgate.net | Simple and fast. | Lower sensitivity and specificity compared to fluorescence methods. |

General Material Science Research

The unique optical properties of this compound have led to its investigation in various areas of material science beyond its traditional use in detergents and textiles.

Surface Chemistry and Interfacial Phenomena Studies on this compound-Treated Materials

The interaction of this compound with surfaces is fundamental to its function. Research in this area focuses on understanding the adsorption and binding mechanisms of the brightener onto different substrates. The chemical structure of this compound, with its sulfonate groups, imparts an anionic character, influencing its interaction with charged surfaces. obachemical.com

Studies have explored the adsorption of similar fluorescent dyes on materials like cellulose and clay minerals. journals.co.za The nature of the binding can range from weak van der Waals forces to stronger chemical interactions. journals.co.za The surface chemistry of the treated material is significantly altered, which can affect properties like wettability and adhesion. For instance, the hydrophobicity of a textile fiber can influence bacterial adhesion. nih.gov Understanding these interfacial phenomena is crucial for optimizing the application of this compound and for developing new materials with tailored surface properties.

Research on Optical Brightener Performance in Polymeric Materials and Coatings

The use of optical brighteners, including those from the Blankophor family, extends to the plastics and coatings industries to enhance whiteness and brightness. ontosight.aiindulor.com In polymeric materials, optical brighteners can be incorporated either during polymerization or before molding processes like injection molding or spinning. obachemical.com

Key research areas include:

Compatibility and Dispersion: Ensuring the optical brightener is compatible with the polymer matrix and disperses uniformly is critical for achieving a consistent whitening effect. obachemical.com

Thermal Stability: Many polymers are processed at high temperatures, so the optical brightener must possess high thermal stability to avoid degradation. obachemical.com

Lightfastness: For products intended for outdoor use, the resistance of the brightener to photodegradation is essential to maintain the whitening effect over time. obachemical.com

Migration Resistance: The optical brightener should not migrate to the surface of the polymer, a phenomenon that can be influenced by the formulation and processing conditions. obachemical.com

A study on the efficiency of Blankophor P01 and Blankophor NC in pigment coatings showed that increasing the amount of the fluorescent whitening agent in the coating layer increased the brightness and whiteness of the paper. diva-portal.org

Crystalline and Amorphous State Characterization in Applied Systems

Solid materials can exist in either a highly ordered crystalline state or a disordered amorphous state. libretexts.orgbyjus.com This is also true for polymers, which can be semi-crystalline, containing both crystalline and amorphous regions. libretexts.orgmcpolymers.com The state of the optical brightener within the applied system (e.g., dispersed in a polymer or adsorbed onto a fiber) can significantly impact its performance.

Crystalline State: In a crystalline form, molecules are arranged in a regular, repeating lattice. libretexts.org This ordered arrangement can sometimes lead to quenching of fluorescence, where the excited state energy is lost through non-radiative pathways, reducing the brightening effect. Crystalline solids typically have a sharp, well-defined melting point. libretexts.orgwaferpro.com

Amorphous State: In an amorphous or "glassy" state, molecules are arranged randomly. libretexts.orgbyjus.com This disordered state can be more favorable for fluorescence, as it can reduce intermolecular interactions that lead to quenching. Amorphous solids soften over a range of temperatures rather than having a distinct melting point. libretexts.orgwaferpro.com

Table 2: Comparison of Crystalline and Amorphous States

| Property | Crystalline Solid | Amorphous Solid |

|---|---|---|

| Atomic Arrangement | Ordered, repeating 3D structure (crystal lattice). libretexts.org | Disordered, random arrangement. libretexts.org |

| Melting Point | Sharp, well-defined melting point. libretexts.orgwaferpro.com | Softens gradually over a range of temperatures (glass transition). libretexts.orgwaferpro.com |

| Physical Properties | Often anisotropic (properties vary with direction). waferpro.com | Isotropic (properties are the same in all directions). waferpro.com |

| Examples | Salt, diamond. byjus.com | Glass, polymers. byjus.com |

Environmental Research and Fate Studies of Blankophor G

Occurrence and Distribution in Environmental Compartments

Fluorescent whitening agents (FWAs) like Blankophor G are released into the environment primarily through wastewater from households and industries such as textile and paper manufacturing. oecd.orgasm.org Their presence in aquatic systems is a key area of investigation.

This compound and similar stilbene-type FWAs have been detected in both surface waters and sewage effluents. researchgate.net For instance, studies have reported the presence of FWAs in the parts per billion (ppb) to parts per million (ppm) range in various water bodies. The concentration of these compounds can vary depending on the proximity to industrial discharge points and the efficiency of wastewater treatment plants.

A simple and sensitive method for detecting four stilbene-type disulfonate FWAs in household laundry detergents and surface waters involves ion-pair high-performance liquid chromatography. researchgate.net This method allows for the quantification of FWAs at concentrations as low as 0.01-0.1 µg/l in 100 ml water samples. researchgate.net In one study, trace amounts of 4,4'-bis(2-sulfostyryl)-biphenyl (DSBP), a type of FWA, were found in surface water samples at concentrations ranging from 0.2 to 3.7 µg/l. researchgate.net Another FWA, 4,4'-bis[(4-anilino-6-morpholino-1,3,5-triazin-2-yl)-amino]stilbene-2,2'-disulfonate (DAS1), was detected in household laundry detergents at over 2320 µg/g. researchgate.net

The following table summarizes the detection of related FWAs in environmental samples:

Table 1: Detection of Fluorescent Whitening Agents in Environmental Samples| Compound | Sample Type | Concentration Range |

|---|---|---|

| DSBP | Surface Water | 0.2 - 3.7 µg/L |

| DAS1 | Laundry Detergent | > 2320 µg/g |

This table is based on data for stilbene-type FWAs, providing an indication of the potential environmental concentrations of similar compounds like this compound.

Monitoring studies in aquatic ecosystems are essential for understanding the long-term presence and behavior of substances like this compound. taylorfrancis.commdpi.com These studies often involve analyzing water, sediment, and biota to determine the distribution of the compound. While specific monitoring data for this compound is limited in the provided search results, the behavior of similar FWAs offers insights. For example, a field study on FWA-1 in Lake Greifensee, Switzerland, revealed that over a 12-month period, 50% of the compound underwent photolysis, while 25% was removed through flushing and another 25% through adsorption to sediment. heraproject.com Such studies highlight that a combination of degradation and physical removal processes governs the fate of these compounds in aquatic environments. The strong adsorption of FWAs to sludge in wastewater treatment plants is a significant removal mechanism, with removal rates reported to be between >75% and >95%. oecd.org

Detection in Surface Waters and Effluents

Degradation Pathways and Mechanisms in the Environment

The environmental persistence of this compound is influenced by various degradation processes, including photolysis and biodegradation.

Photolytic degradation is a key process for the removal of stilbene-based FWAs from the upper layers of surface waters. oecd.org Exposure to sunlight can lead to the breakdown of these compounds. For C.I. Fluorescent Brightener 220, a related compound, rapid direct photolysis has been reported with half-lives ranging from 3.9 to 5.2 hours in eutrophic lake water. oecd.org The main photolysis product was identified as a water addition product (an alcohol), accounting for 72% of the degradation. oecd.org Other minor products, including an aldehyde and several unidentified metabolites, were also formed. oecd.org The acceleration of OBA degradation can be achieved through acidification of the substrate prior to adding a peracetate oxidant solution and maintaining the substrate at a temperature between 50°C and 95°C. google.com

The biodegradability of this compound and its analogs is a complex process. While some FWAs are not readily biodegradable, they can be eliminated from wastewater through adsorption to sludge and subsequent biodegradation. oecd.org For instance, C.I. Fluorescent Brightener 220 showed only 1.2% biodegradation after 28 days in a modified AFNOR test (OECD 301 A). oecd.org However, in a Zahn-Wellens test, significant elimination from wastewater was observed. oecd.org Studies on FWA-1 demonstrated an elimination of 89.6% after 3 hours in an inherent biodegradation test (OECD 302B), with a 98.8% removal of dissolved organic carbon after 21 days. heraproject.com The primary mechanism for removal in wastewater treatment plants is adsorption onto sludge, with rates of 85-90%. heraproject.com

The following table summarizes the biodegradation data for related FWAs:

Table 2: Biodegradation Data for Related Fluorescent Whitening Agents| Compound | Test Method | Result |

|---|---|---|

| C.I. Fluorescent Brightener 220 | Modified AFNOR (OECD 301 A) | 1.2% biodegradation in 28 days |

| FWA-1 | Inherent Biodegradation (OECD 302B) | 89.6% elimination in 3 hours |

| FWA-1 | Coupled Unit Test (OECD 303A) | 86-92% elimination |

In aqueous solutions, stilbene-based FWAs like this compound can undergo reversible photoisomerization from the trans-isomer to the cis-isomer upon exposure to UV light. asm.orgheraproject.comnih.gov This process is significant because the cis-isomer typically loses its fluorescence, rendering the compound ineffective as a whitening agent. heraproject.com This trans-cis isomerization of the unbound dye is a factor in the fading of background fluorescence. asm.orgnih.gov In dilute solutions and in the presence of sunlight, FWA-1 undergoes this reversible isomerization, with the two isomeric forms, (E)-FWA-1 and (Z)-FWA-1, reaching equilibrium within minutes under environmental conditions. heraproject.com

Biodegradation Kinetics and Biotransformation Studies

Adsorption and Sorption to Environmental Particulates and Sediments

The environmental fate of this compound in aquatic systems is significantly influenced by its tendency to adsorb to suspended particles and accumulate in sediments. As a sulfonated stilbene-based fluorescent whitening agent (FWA), its chemical structure dictates its interaction with various environmental matrices.

Research on compounds structurally similar to this compound, such as the diaminostilbene derivative DAS 1, provides critical insights into these processes. Studies have shown that a significant portion of these FWAs are removed from the water column through adsorption to sludge in wastewater treatment plants. For instance, mass balance studies in Swiss sewage treatment plants revealed that approximately 85% of DAS 1 was eliminated through adsorption to sludge. heraproject.com This high affinity for solid matter suggests that a substantial fraction of this compound entering aquatic environments will associate with suspended particulates.

Once in a river or lake, the partitioning between the dissolved phase and solid materials like sediment and macrophytes becomes a key process governing its concentration in the water. acs.org The sorption behavior can be described by various isotherm models, such as the Langmuir and Freundlich models, which relate the concentration of the chemical in the water to the amount adsorbed on the solid phase at equilibrium. rasayanjournal.co.inresearchgate.net

The Langmuir model assumes a monolayer adsorption on a homogeneous surface, while the Freundlich model is an empirical equation that describes adsorption on heterogeneous surfaces. rasayanjournal.co.inresearchgate.net The key parameters from these models, the Langmuir constant (related to the binding energy) and the Freundlich coefficient (related to adsorption capacity), are crucial for predicting the extent of sorption. For many organic compounds, the sorption is strongly correlated with the organic carbon content of the soil or sediment, leading to the use of the organic carbon-water (B12546825) partition coefficient (Koc). chemsafetypro.comecetoc.org A high Koc value indicates a strong tendency for the chemical to be adsorbed by organic matter in soil and sediment. chemsafetypro.com

The following table summarizes the key concepts and parameters related to the adsorption and sorption of compounds like this compound.

| Parameter/Concept | Description | Relevance to this compound |

|---|---|---|

| Adsorption | The accumulation of molecules of a substance on the surface of a solid or a liquid. | A primary mechanism for the removal of this compound from the water column. |

| Sorption | A general term for processes where a substance becomes associated with a solid phase, including both adsorption and absorption. | Dictates the partitioning of this compound between water and environmental solids like sediment. |

| Koc (Organic Carbon-Water Partition Coefficient) | A measure of the tendency of an organic compound to be adsorbed by soil or sediment organic carbon. | Expected to be high for this compound, indicating strong binding to organic matter in sediments. |

| Freundlich Isotherm | An empirical model that describes the non-ideal and reversible adsorption on heterogeneous surfaces. | Can be used to model the adsorption of this compound onto sediments with varying surface properties. |

| Langmuir Isotherm | A model that describes a monolayer adsorption on a homogeneous surface with a finite number of identical sites. | May be applicable under certain conditions to describe the sorption of this compound. |

Modeling of Environmental Transport and Persistence

Mathematical models are essential tools for predicting the environmental transport and persistence of chemicals like this compound. These models integrate data on a chemical's properties with environmental parameters to simulate its fate in various compartments such as water, sediment, and soil. heraproject.com

For fluorescent whitening agents, key processes that are typically included in environmental fate models are advection (transport with the flow of water), dispersion, photodegradation, and partitioning between the aqueous phase and solid materials (sorption). acs.org A study on the River Glatt in Switzerland utilized the computer simulation program AQUASIM to model the dynamic behavior of the diaminostilbene FWA, DAS 1. acs.org This one-dimensional model was based on independently determined rate constants for photolysis and sorption. acs.org

The modeling effort for DAS 1 in the River Glatt highlighted several important aspects of its environmental transport: acs.org

Photolysis as a Major Removal Pathway : Initial simulations considering only photolysis predicted significant diurnal variations in concentration, with lower levels during the day. However, this did not match the relatively uniform concentrations observed in the river. acs.org

Importance of Sediment-Water Exchange : The model's accuracy was greatly improved by incorporating the exchange between the water column and the sediment. This buffering effect of the sediment, releasing the compound back into the water, helped to explain the lack of strong diurnal concentration changes. acs.org

A similar modeling approach was applied to study the fate of FWAs in Lake Greifensee, using a one-box model (MASAS). dss.go.th This study reinforced the importance of photodegradation and sorption/sedimentation as the primary removal mechanisms for DAS 1, with biodegradation and hydrolysis found to be negligible. dss.go.th The model for the lake estimated that over a year, 50% of DAS 1 was removed by photolysis, 25% by flushing (outflow from the lake), and 25% by adsorption to sediment. heraproject.comdss.go.th

These modeling studies on a closely related compound underscore that the environmental persistence of this compound is likely to be a complex interplay between its degradation (primarily through photolysis) and its transport, which is heavily influenced by its strong tendency to sorb to particulates and sediments.

The following table presents a conceptual overview of the inputs and outputs of an environmental fate model for a compound like this compound.

| Model Component | Description | Example for this compound (based on analogues) |

|---|---|---|

| Input Parameters | Data on the chemical's properties and the environmental system. | Photolysis rate constant, Sorption coefficient (Koc), River/lake flow rates, Sediment characteristics. |

| Processes Simulated | The physical, chemical, and biological processes affecting the compound. | Advection, Dispersion, Photodegradation, Adsorption/desorption from sediment. |

| Model Output | Predicted concentrations of the compound in different environmental compartments over time and space. | Predicted Environmental Concentration (PEC) in water and sediment; Estimated half-life. |

| Key Finding from Modeling | Important insights into the dominant fate processes. | Sediment acts as a buffer, moderating water concentrations. Photolysis is a major degradation pathway. |

Development of Environmental Monitoring Methodologies for this compound

Effective monitoring of this compound in the environment requires sensitive and specific analytical methods capable of detecting and quantifying the compound at low concentrations in complex matrices such as water and sediment. researchgate.net Due to its fluorescent properties, fluorometric methods can be used for screening; however, for definitive identification and quantification, chromatographic techniques coupled with advanced detectors are necessary. researchgate.netncsu.edu

The primary analytical technique for the determination of stilbene-based FWAs, including compounds structurally similar to this compound, is High-Performance Liquid Chromatography (HPLC) . researchgate.netscience.gov To enhance retention and separation of these anionic compounds on reversed-phase columns, ion-pairing agents are often added to the mobile phase. nih.gov

For detection, several methods can be coupled with HPLC:

Fluorescence Detection (FLD) : This method takes advantage of the inherent fluorescence of this compound. The sample is excited with UV light (e.g., around 350 nm) and the emitted fluorescence is measured at a longer wavelength (e.g., around 430 nm). science.gov This provides high sensitivity and selectivity for fluorescent compounds.

Mass Spectrometry (MS) : Coupling HPLC with a mass spectrometer (LC-MS), particularly tandem mass spectrometry (LC-MS/MS), offers the highest level of specificity and is capable of unequivocal identification. nih.govwikipedia.org Negative electrospray ionization (ESI) is typically used for these sulfonated compounds. nih.gov

Sample preparation is a critical step to extract and concentrate this compound from environmental samples and remove interfering substances. For water samples, Solid-Phase Extraction (SPE) is a common and effective technique. researchgate.netnih.gov Various sorbents can be used, with mixed-mode cartridges that have both anion-exchange and reversed-phase properties (like Oasis WAX) being particularly effective for extracting these anionic compounds. nih.gov For sediment or sludge samples, an initial solvent extraction step is required before cleanup and analysis.

The table below outlines a typical workflow for the environmental monitoring of this compound.

| Step | Technique | Description | Key Considerations |

|---|---|---|---|

| 1. Sample Collection | Grab Sampling | Collection of water or sediment samples from the field. | Use of clean, appropriate containers (e.g., amber glass for water to prevent photodegradation). |

| 2. Sample Preparation (Water) | Solid-Phase Extraction (SPE) | The water sample is passed through a cartridge containing a sorbent that retains this compound, which is then eluted with a small volume of solvent. | Choice of sorbent (e.g., mixed-mode anion exchange) and elution solvent is crucial for good recovery. |

| 3. Sample Preparation (Sediment) | Solvent Extraction | Extraction of this compound from the solid matrix using a suitable solvent, often with the aid of sonication. | The extract typically requires further cleanup (e.g., using SPE) to remove interferences. |

| 4. Analytical Separation | High-Performance Liquid Chromatography (HPLC) | The prepared extract is injected into the HPLC system, where this compound is separated from other compounds. | Often requires an ion-pairing reagent in the mobile phase for good chromatography of sulfonated compounds. |

| 5. Detection and Quantification | Fluorescence Detection (FLD) or Mass Spectrometry (MS/MS) | The separated this compound is detected and its concentration is measured. | FLD is highly sensitive to fluorescent compounds. MS/MS provides definitive identification and is less prone to interference. |

These methodologies enable the detection of stilbene-type FWAs in surface waters at concentrations in the nanogram to microgram per liter range. researchgate.net

Advanced and Emerging Research Domains of Blankophor G

Applications in Mycological Research and Diagnostics

Blankophor G, a diaminostilbene-type fluorescent dye, has become an invaluable asset in the field of mycology. Its ability to bind to β-glycosidically linked polysaccharides makes it highly effective for visualizing fungal structures. nih.govreviberoammicol.com This section delves into the specific applications of this compound in the study and diagnosis of fungi.

Fluorescent Staining of Fungal Cell Walls (Chitin and Cellulose (B213188) Binding)

The primary application of this compound in mycology stems from its high affinity for chitin (B13524) and cellulose, the major structural components of fungal cell walls. reviberoammicol.comresearchgate.netnih.gov When exposed to ultraviolet (UV) light, this compound bound to these polysaccharides emits a bright fluorescence, making fungal elements easily distinguishable from surrounding tissues in clinical specimens. nih.govresearchgate.net This property is particularly advantageous as these polysaccharides are not typically present in healthy mammalian tissues. reviberoammicol.com

The staining process is straightforward and rapid. nih.gov It can be performed concurrently with the maceration of tissue samples using potassium hydroxide (B78521) (KOH), which digests host cells while leaving the robust fungal walls intact. nih.gov Unlike some other fluorescent brighteners like Calcofluor white, this compound does not tend to form crystals in alkaline solutions, ensuring a clearer microscopic field. nih.govasm.org This makes it a reliable and stable reagent for diagnostic laboratories. nih.govresearchgate.net The fluorescence of Blankophor-stained fungi is stable for extended periods, allowing for later re-examination of specimens. researchgate.net

Quantitative Assessment of Fungal Biomass and Load in Experimental Models

Beyond qualitative detection, this compound has been effectively employed for the quantitative assessment of fungal biomass in experimental settings. reviberoammicol.com This is crucial for understanding the progression of fungal infections and evaluating the efficacy of antifungal treatments in animal models. nih.gov

Methodological Development for Fungal Element Detection in Clinical Specimens

This compound has proven to be a versatile and highly effective tool for the rapid diagnosis of fungal infections from various clinical specimens. nih.govelsevier.es Its use significantly enhances the detection of fungal elements in samples such as skin and nail scrapings, hair, and body fluids. nih.govnih.gov

Studies have shown that using this compound for direct microscopy is faster and more accurate than traditional KOH preparations. researchgate.netnih.gov One comparative study reported a sensitivity and specificity of 100% and 86%, respectively, for this compound in detecting fungal elements in skin and nail samples. researchgate.netnih.gov This represents a significant improvement over the sensitivity and specificity of KOH alone or even Calcofluor white. researchgate.netnih.gov The enhanced visibility and simplicity of the procedure are major advantages in busy diagnostic laboratories. researchgate.netnih.gov

Furthermore, this compound staining can be integrated with other diagnostic techniques. It can be used to screen tissue sections before applying more specific methods like immunofluorescence, without interfering with the subsequent fluorescent signals. nih.govasm.org This allows for the examination of the same specimen area for both general fungal structures and specific antigenic targets. nih.gov

Studies on Interactions with Fungal Cellular Processes and Morphology (e.g., cytokinesis)

Recent research has begun to explore the effects of this compound on fundamental fungal cellular processes, revealing its potential as a tool for studying fungal cell biology. For instance, Blankophor has been observed to interfere with cytokinesis, the final stage of cell division. researchgate.net In fission yeast, the addition of Blankophor was shown to prevent the normal contraction of the actomyosin (B1167339) ring, a critical step in cell separation. researchgate.net

The regulation of cell morphology and division in fungi is a complex process involving a network of proteins. phasefocus.com Cytokinesis, in particular, is a tightly regulated process that ensures the faithful segregation of cellular contents into two daughter cells. nih.gov Disruptions to this process can lead to abnormal cell morphologies and can be lethal. nih.gov The ability of compounds like Blankophor to perturb these processes provides researchers with a chemical tool to investigate the underlying molecular mechanisms that govern fungal growth and division. researchgate.net

Synergistic Effects in Biopesticide Formulations